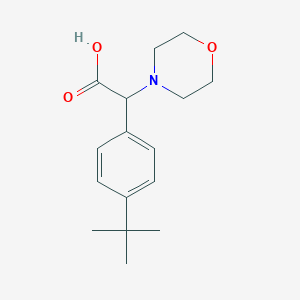

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline

説明

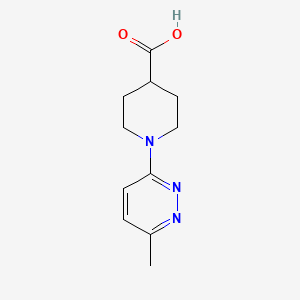

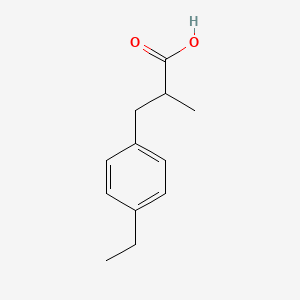

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .

Synthesis Analysis

The synthesis pathway for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,6-dimethyl aniline with cyclohexanone followed by reduction and bromination.

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core with three methyl groups attached at the 3rd, 5th, and 8th positions .

科学的研究の応用

Agricultural Growth Stimulants Research on compounds related to 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline, such as 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline, has shown promising results in agricultural applications. These compounds have been studied for their ability to stimulate growth in crops like Solanum melongena (eggplant). The compounds significantly increased seed germination, vegetative mass, and yield, making them effective growth stimulants. Such applications could revolutionize agricultural practices by enhancing crop productivity through chemical means (Vostrikova et al., 2021).

Pharmaceutical Synthesis Tetrahydroquinoline derivatives, including those similar to this compound, serve as crucial intermediates in the synthesis of pharmaceutical compounds. For instance, the synthesis of lamellarin G trimethyl ether and lamellarin U involves the transformation of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, showcasing the importance of tetrahydroquinoline frameworks in developing complex molecules for medicinal applications. This highlights the role of tetrahydroquinoline derivatives in drug discovery and development, contributing to treatments for various health conditions (Liermann & Opatz, 2008).

Antioxidant and Antimicrobial Properties Studies have also explored the antioxidant and antimicrobial properties of tetrahydroquinoline derivatives. For instance, 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) demonstrated potential antioxidant activity, which was studied through its effects on human lymphocytes. The comparison between THQ and ethoxyquin, a related compound, revealed that THQ exhibited lower cytotoxicity and genotoxicity, suggesting its safer application potential in preserving feeds and possibly other products. Furthermore, THQ showed promising antioxidant capabilities, indicating its potential utility in various applications requiring antioxidant properties (Blaszczyk & Skolimowski, 2006).

Chemical Synthesis and Catalysis In the realm of chemical synthesis, this compound and its derivatives have been employed as key intermediates. For example, the catalysis-free Domino Mannich/Freidel-Crafts alkylation reaction has been used to synthesize novel tetrahydroquinolines with potential antitumor activities. This showcases the versatility of tetrahydroquinoline derivatives in synthesizing compounds with significant biological activities, contributing to the development of new therapeutic agents (Castillo et al., 2018).

作用機序

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties .

Mode of Action

Hthq, a similar compound, has been shown to have antioxidant properties . It affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes .

Biochemical Pathways

Hthq has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . It also affects the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Result of Action

Hthq has been shown to decrease oxidative stress, normalize the chaperone-like activity and mrna levels of heat shock protein 70, and reduce apoptosis intensity .

Action Environment

It is generally recommended to store similar compounds in a dark, dry place at room temperature .

特性

IUPAC Name |

3,5,8-trimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-5,8,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZZXSJWMBPIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2NC1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)

![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)

![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)

![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)